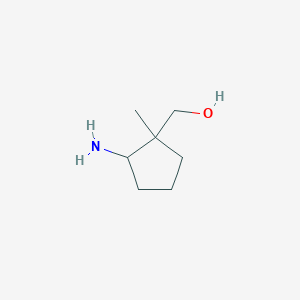
3-アミノピリジン-4-カルボキサミド塩酸塩
概要
説明
3-Aminopyridine-4-carboxamide hydrochloride (AP4CH) is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It has gained attention in scientific research for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-4-carboxamide hydrochloride consists of a pyridine ring with an amino group at the 3rd position and a carboxamide group at the 4th position .科学的研究の応用
化学的性質
“3-アミノピリジン-4-カルボキサミド塩酸塩”は、CAS登録番号1354950-11-0を持ち、分子量は173.6です . 通常、室温で保管され、粉末状です .
合成と錯体形成
3-アミノピリジンを含むアミノピリジンは、その興味深い生物活性のため、広く研究されてきました . これらは、2-アミノピリジン、3-アミノピリジン、および4-アミノピリジンの3つの異性体形で存在します . 本研究では、さまざまなタイプのアミノピリジン誘導体を合成するための効率的な手順とその金属との配位部位に関する最近の進歩について調べます .
生物活性
アミノピリジンの薬理活性における多様性は、多くの研究者の関心を集めてきました . 本研究では、精製プロセスに使用される溶媒の種類、およびアミノピリジン誘導体の合成とそのそれぞれの生物活性において使用されていなかった異性体に関するアイデアを明らかにします .
新規化合物の開発の可能性
本研究で明らかになったさまざまな合成方法は、高い生物活性を持ち、毒性が低いアミノピリジン部分を持つ新しい化合物を開発するのに役立ちます .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Aminopyridine-4-carboxamide hydrochloride is the voltage-gated potassium (Kv) channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their blockade can lead to prolonged action potentials .
Mode of Action
3-Aminopyridine-4-carboxamide hydrochloride acts as an antagonist of the Kv channels . By blocking these channels, it prolongs the duration of action potentials in axons due to delayed repolarization . This leads to an increase in presynaptic calcium levels and subsequently, an enhanced release of neurotransmitters .
Biochemical Pathways
The blockade of Kv channels by 3-Aminopyridine-4-carboxamide hydrochloride affects the action potential propagation pathway . This results in the elongation of action potentials and heightened release of neurotransmitters . The enhanced neuronal signaling is a downstream effect of this interaction .
Pharmacokinetics
It is known that similar compounds, such as 4-aminopyridine, are readily absorbed and widely distributed in the body, including the brain
Result of Action
The molecular and cellular effects of 3-Aminopyridine-4-carboxamide hydrochloride’s action primarily involve enhanced neuronal signaling . By prolonging action potentials and increasing neurotransmitter release, it facilitates improved communication between neurons . This can lead to symptomatic improvements in various neurological disorders .
生化学分析
Biochemical Properties
3-Aminopyridine-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound’s ability to interact with proteins and enzymes makes it a valuable tool in biochemical research .
Cellular Effects
The effects of 3-Aminopyridine-4-carboxamide hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been observed to impact gene expression by altering the transcriptional activity of specific genes. These changes in cellular processes highlight the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 3-Aminopyridine-4-carboxamide hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopyridine-4-carboxamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 3-Aminopyridine-4-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Aminopyridine-4-carboxamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels has been studied extensively, revealing its potential to modulate metabolic processes. These interactions highlight the compound’s significance in understanding and manipulating metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Aminopyridine-4-carboxamide hydrochloride within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its effectiveness and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 3-Aminopyridine-4-carboxamide hydrochloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical and therapeutic applications .
特性
IUPAC Name |
3-aminopyridine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDKTBGPZQJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-11-0 | |
| Record name | 3-aminopyridine-4-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)










![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)
